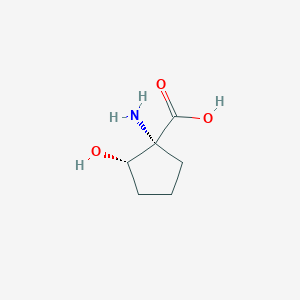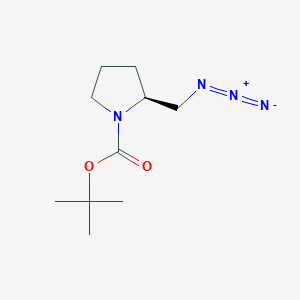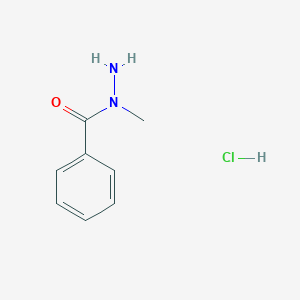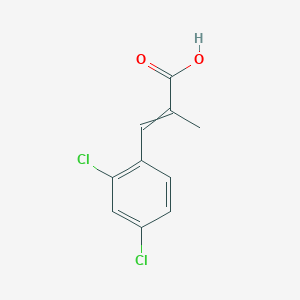
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis Techniques and Chemical Properties
- Synthesis Methods : The synthesis of compounds related to 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid has been explored in various studies. For example, Ayrey and Wong (1978) developed methods for preparing methyl esters of similar compounds using a new application of the Wittig reaction, which could be relevant for synthesizing variants of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid (Ayrey & Wong, 1978).
- Structural Analysis : Studies like those by Mabied et al. (2016) involve detailed structural and spectroscopic analysis of compounds structurally similar to 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid. This research provides insights into the molecular structure and behavior, which is crucial for understanding the properties of these types of compounds (Mabied et al., 2016).
2. Potential Applications in Herbicide and Pesticide Development
- Herbicide and Pesticide Research : The compound's analogs have been used in developing insecticides and herbicides. Elliott et al. (1983) investigated esters of similar compounds for their insecticidal activities. This suggests potential avenues for researching 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid in agricultural applications (Elliott et al., 1983).
3. Environmental Impact and Degradation
- Environmental Studies : Research on the environmental impact of similar compounds, like those by Buser and Müller (1998), examines their occurrence and transformation in natural water bodies. Such studies are essential for understanding the environmental fate of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid and related compounds (Buser & Müller, 1998).
4. Molecular Interaction and Stability
- Molecular Dynamics and Stability : Studies like those by Mary et al. (2014) provide insights into the molecular interactions and stability of structurally similar compounds. Such research helps in understanding the behavior of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid at the molecular level (Mary et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQDBWWFNMLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






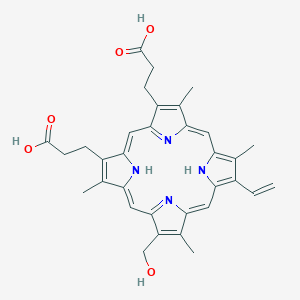

![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

